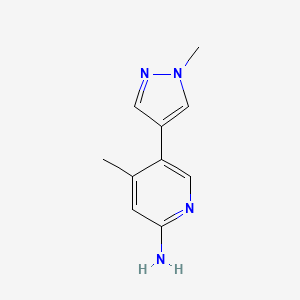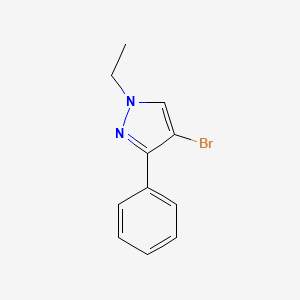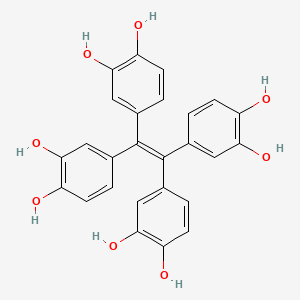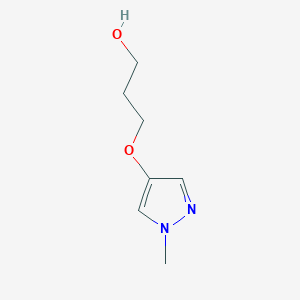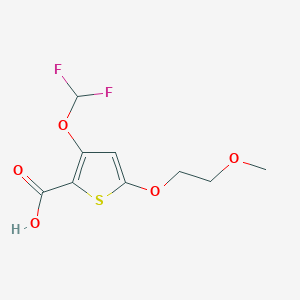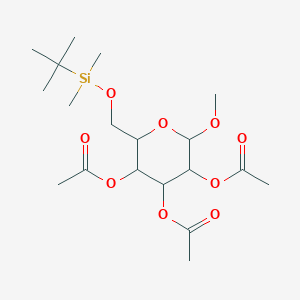
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is a synthetic chemical compound belonging to the group of oligosaccharides and monosaccharides. This compound is often used in the synthesis of complex carbohydrates and other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside using tert-butyldimethylsilyl chloride (TBDMSCl) and acetylation using acetic anhydride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in glycosylation reactions and form stable glycosidic bonds. These interactions are crucial in various biological processes and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-6-O-tert-butyldimethylsilyl-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside: Similar in structure but with pivaloyl groups instead of acetyl groups.
6-O-(tert-Butyldimethylsilyl)-D-galactal: Another related compound used in oligosaccharide synthesis.
Uniqueness
Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is unique due to its specific combination of protective groups, which makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrates .
Propriétés
Formule moléculaire |
C19H34O9Si |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3 |
Clé InChI |
DZCGETIINZOISC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)

